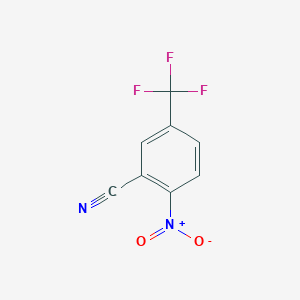

2-Nitro-5-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFVTHPGDCWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649946 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-52-8 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitro 4 Trifluoromethyl Benzonitrile

Cyanidation Routes to 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358)

The introduction of a cyano group onto the aromatic ring of a trifluoromethyl- and nitro-substituted precursor is a primary strategy for synthesizing 2-Nitro-4-(trifluoromethyl)benzonitrile. This transformation is typically achieved through nucleophilic aromatic substitution, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups, is crucial as they activate the aromatic ring towards nucleophilic attack, facilitating the substitution of a halogen atom by a cyanide nucleophile. libretexts.org

Nucleophilic Aromatic Substitution of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile from halogenated precursors like 3-nitro-4-chlorobenzotrifluoride. The reaction proceeds via a two-step mechanism involving the initial addition of the cyanide nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the halide leaving group re-establishes the aromaticity of the ring, yielding the final nitrile product. The success of this reaction is highly dependent on the nature of the cyanide source and the catalytic system employed. libretexts.orggoogle.com

Both alkali metal cyanides, such as sodium cyanide (NaCN), and cuprous cyanide (CuCN) are effective reagents for the conversion of 3-nitro-4-chlorobenzotrifluoride to the desired product. google.com The choice of cyanide source can influence reaction conditions and outcomes. For instance, processes have been developed utilizing either sodium cyanide or cuprous cyanide as the primary nucleophile to displace the chlorine atom on the precursor molecule. google.compatsnap.com These reactions are typically conducted in a high-boiling point solvent to achieve the necessary reaction temperatures. patsnap.com

To enhance reaction efficiency, including conversion rates and selectivity, various catalytic systems are employed. Transition metal halides, such as cuprous bromide (CuBr) and nickel bromide (NiBr₂), serve as effective catalysts in these cyanidation reactions. google.com These catalysts are thought to facilitate the displacement of the halogen by coordinating with the leaving group and/or the incoming nucleophile.

Furthermore, the use of methylimidazole ionic liquids, such as 1-butyl-3-methylimidazolium bromide, has been shown to significantly improve the reaction. google.compatsnap.com Ionic liquids can act as both a solvent and a catalyst, promoting the reaction through enhanced solubility of reactants and stabilization of intermediates. The combination of a transition metal catalyst and an ionic liquid catalyst has been demonstrated to be particularly effective, leading to high conversion rates and selectivity. google.com

Optimized Reaction Parameters and Industrial Applicability Considerations

For industrial-scale production, the optimization of reaction parameters is critical to maximize yield, minimize costs, and ensure process safety. Key parameters include temperature, reaction time, and the choice of solvent. The synthesis is often carried out in N-methyl-2-pyrrolidone (NMP), a polar aprotic solvent well-suited for nucleophilic substitution reactions. google.compatsnap.com

A staged temperature profile is frequently implemented, with an initial phase at a lower temperature (e.g., 185°C) followed by a period at a higher temperature (e.g., 192-195°C). patsnap.com This approach allows for controlled reaction initiation and progression, leading to a total reaction time of 5 to 9 hours. google.com Under these optimized conditions, conversion rates can exceed 96% with selectivity greater than 95%. patsnap.com The final product is then purified by rectification to achieve a purity of over 99%. google.compatsnap.com The use of a combined catalyst system and staged temperature control enhances the reaction's selectivity and conversion rate, thereby reducing costs and making the process more suitable for industrial application. google.com

| Precursor | Cyanide Source | Catalyst System | Solvent | Temperature Profile | Conversion Rate | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| 3-nitro-4-chlorobenzotrifluoride | Sodium Cyanide | Cuprous Bromide, 1-butyl-3-methylimidazolium bromide | N-methylpyrrolidone | 185°C for 3h, then 192°C for 5h | 96.46% | 95.14% | patsnap.com, google.com |

| 3-nitro-4-chlorobenzotrifluoride | Cuprous Cyanide | Nickel Bromide, 1-butyl-3-methylimidazolium chloride | N-methylpyrrolidone | 185°C for 3h, then 193°C for 5h | 96.73% | 95.20% | patsnap.com |

| 3-nitro-4-chlorobenzotrifluoride | Cuprous Cyanide | Cuprous Bromide, 1-propyl-3-methylimidazolium bromide | N-methylpyrrolidone | 185°C for 4h, then 195°C for 5h | 96.95% | 95.65% | patsnap.com |

Oxime Dehydration Pathways for Nitrile Formation

An alternative synthetic route to 2-Nitro-4-(trifluoromethyl)benzonitrile involves the formation and subsequent dehydration of an oxime intermediate. This pathway avoids the direct use of metal cyanides in the final nitrile-forming step, offering a different strategic approach to the target molecule.

Condensation of 2-Nitro-4-(trifluoromethyl)benzaldehyde (B33803) with Hydroxylamine (B1172632)

This synthesis begins with 2-Nitro-4-(trifluoromethyl)benzaldehyde as the starting material. google.com The first step is a condensation reaction between the aldehyde and hydroxylamine hydrochloride in the presence of an inorganic base. google.com This reaction, typically carried out in water, yields 2-nitro-4-(trifluoromethyl)benzaldehyde oxime. google.com The oxime is then subjected to a dehydration reaction to form the nitrile group. In a specific method, the oxime is dissolved in acetonitrile (B52724), and the dehydration is carried out using acetic anhydride (B1165640) in the presence of a nickel composite catalyst, which is prepared by combining nickel acetate (B1210297) and Raney nickel. google.com This catalytic system is noted for its high activity, which improves reaction selectivity and product yield. google.com

| Starting Material | Intermediate | Dehydration Reagents | Catalyst | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime | Acetic Anhydride | Nickel Acetate and Raney Nickel | Acetonitrile | google.com |

Catalytic Dehydration of Oxime Intermediates (e.g., Nickel-Based Catalysts)

The conversion of aldoximes to nitriles represents a crucial step in chemical synthesis, and the use of transition metal catalysts, particularly those based on nickel, has emerged as an efficient methodology. This approach is exemplified in the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, where the corresponding oxime intermediate, 2-nitro-4-(trifluoromethyl)benzaldehyde oxime, undergoes a dehydration reaction facilitated by a nickel composite catalyst. google.com

This specific transformation is part of a broader class of reactions where various nickel complexes have been shown to effectively catalyze the dehydration of a range of aldoximes to their corresponding nitriles under neutral and mild conditions. thieme-connect.comthieme-connect.com Research in this area has highlighted the utility of inexpensive and readily available nickel salts, such as nickel(II) chloride, for this purpose. thieme-connect.com

In the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, a composite catalyst system has been developed to enhance catalytic activity and improve reaction selectivity and product yield. google.com This system combines nickel acetate and Raney nickel. The reaction is typically carried out by dissolving the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in a suitable solvent, such as acetonitrile, and then adding acetic anhydride and the nickel composite catalyst before heating the mixture to effect the dehydration. google.com

The general applicability of nickel-catalyzed dehydration of aldoximes has been demonstrated with various substrates, showing good to excellent yields. thieme-connect.com While the precise mechanistic pathway is a subject of ongoing investigation, it is understood that the nickel catalyst facilitates the elimination of a water molecule from the aldoxime to form the nitrile. thieme-connect.com

The table below summarizes the key components and conditions for the nickel-catalyzed dehydration of 2-nitro-4-(trifluoromethyl)benzaldehyde oxime.

| Reagent/Catalyst | Role | Solvent | Additional Reagents |

| 2-nitro-4-(trifluoromethyl)benzaldehyde oxime | Substrate | Acetonitrile | Acetic Anhydride |

| Nickel Acetate & Raney Nickel | Composite Catalyst |

Detailed research findings from a patented method for the preparation of 2-nitro-4-(trifluoromethyl)benzonitrile are presented in the following table. google.com

| Step | Reactants | Solvent | Key Conditions | Product |

| 1. Oxime Formation | 2-nitro-4-(trifluoromethyl)benzaldehyde, Hydroxylamine hydrochloride, Inorganic base | Water | Temperature: 0-20 °C | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime |

| 2. Dehydration | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime | Acetonitrile | Nickel composite catalyst (Nickel acetate and Raney nickel), Acetic anhydride, Heating | 2-Nitro-4-(trifluoromethyl)benzonitrile |

This catalytic approach offers a significant advantage due to the low cost of the nickel catalyst and the efficiency of the dehydration reaction, contributing to a more economical and sustainable synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile. google.com

Elucidation of Chemical Reactivity and Synthetic Transformations of 2 Nitro 4 Trifluoromethyl Benzonitrile

Hydrolytic Conversions of the Nitrile Functionality

The hydrolysis of the nitrile group in 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) is a key transformation, providing access to valuable carboxylic acid and amide derivatives. numberanalytics.com This process can be catalyzed by either acid or base, with the reaction conditions influencing the final product. jove.com

The complete hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile yields 2-nitro-4-(trifluoromethyl)benzoic acid. This conversion is typically achieved under either acidic or basic conditions, where the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. jove.com The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro and trifluoromethyl groups, can influence the rate of hydrolysis. numberanalytics.com Specifically, these groups make the nitrile carbon more electrophilic and susceptible to nucleophilic attack, particularly under basic conditions. numberanalytics.comlibretexts.org

Partial hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under controlled conditions affords 2-nitro-4-(trifluoromethyl)benzamide (B1585987). google.com This transformation can be achieved using either acid or base catalysis. google.com By carefully managing reaction parameters, it is possible to stop the reaction at the amide stage, preventing further hydrolysis to the carboxylic acid. jove.com For instance, a patented method describes the preparation of 2-nitro-4-(trifluoromethyl)benzamide by hydrolyzing the corresponding benzonitrile (B105546) using either base or acid catalysis, which is then used as an intermediate in the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate. google.com

| Product | Reaction Condition | Key Transformation |

|---|---|---|

| 2-Nitro-4-(trifluoromethyl)benzoic Acid | Complete Hydrolysis (Acid or Base) | -CN → -COOH |

| 2-Nitro-4-(trifluoromethyl)benzamide | Partial Hydrolysis (Controlled Acid or Base) | -CN → -CONH₂ |

The hydrolysis of nitriles can proceed through distinct mechanisms depending on whether acidic or basic conditions are employed. numberanalytics.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the nitrogen atom of the nitrile group is protonated. libretexts.orglumenlearning.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com Following the nucleophilic attack, a series of proton transfers leads to the formation of a tautomeric form of an amide, which can then be further hydrolyzed to the carboxylic acid upon heating. jove.comlibretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. numberanalytics.comlibretexts.org This addition forms a negatively charged intermediate. chemistrysteps.com Subsequent protonation by water yields an imidic acid, which then tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com Similar to the acid-catalyzed pathway, the amide can undergo further hydrolysis to the corresponding carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid. chemistrysteps.com The electron-withdrawing nitro and trifluoromethyl groups on the 2-nitro-4-(trifluoromethyl)benzonitrile ring accelerate base-catalyzed hydrolysis by further increasing the electrophilicity of the nitrile carbon. numberanalytics.com

Reductive Transformations of the Nitro Group

The selective reduction of the nitro group in the presence of a nitrile functionality is a synthetically useful transformation.

The nitro group of 2-nitro-4-(trifluoromethyl)benzonitrile can be selectively reduced to an amino group, yielding 2-amino-4-(trifluoromethyl)benzonitrile. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Achieving this selectivity can be challenging, as many reducing agents can also reduce the nitrile group. calvin.edureddit.com However, specific reagents and conditions have been developed for this purpose. For example, tin(II) chloride (SnCl₂) in a mixture of ethanol (B145695) and acetic acid is a classic method for reducing aromatic nitro groups while leaving nitriles intact. reddit.com Another method involves using sodium dithionite (B78146) (Na₂S₂O₄). reddit.com These methods provide a pathway to amino-substituted benzonitriles, which are versatile building blocks in organic synthesis. chemimpex.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of 2-nitro-4-(trifluoromethyl)benzonitrile, with two powerful electron-withdrawing groups, renders the aromatic ring highly electron-deficient. This electronic nature strongly dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution : The benzene (B151609) ring in 2-nitro-4-(trifluoromethyl)benzonitrile is strongly deactivated towards electrophilic aromatic substitution (SₑAr). libretexts.org Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are meta-directing deactivators. libretexts.orgwikipedia.org The nitro group deactivates the ring through both inductive and resonance effects, while the trifluoromethyl group deactivates primarily through a strong inductive effect. libretexts.org Consequently, forcing conditions would be required for any electrophilic substitution to occur, and the incoming electrophile would be directed to the positions meta to both existing groups (positions 5 and 6), which are the least deactivated positions on the ring.

Nucleophilic Aromatic Substitution : Conversely, the high electron deficiency of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org Strong electron-withdrawing groups, especially when positioned ortho and/or para to a potential leaving group, activate the ring for attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgwikipedia.orgchemistrysteps.com In 2-nitro-4-(trifluoromethyl)benzonitrile, there isn't a typical leaving group like a halide. However, if a good leaving group were present at the C1 (cyano), C2 (nitro), or C4 (trifluoromethyl) positions, or at another position on a related derivative, the molecule would be highly activated for SₙAr. For example, in the related compound 3-nitro-4-chlorobenzotrifluoride, the chlorine atom is readily displaced by a cyanide ion in the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile, demonstrating the powerful activating effect of the ortho-nitro and para-trifluoromethyl groups. google.compatsnap.com

| Reaction Type | Reactivity | Directing Effect of -NO₂ and -CF₃ | Reason |

|---|---|---|---|

| Electrophilic (SₑAr) | Strongly Deactivated | Meta (Positions 5, 6) | Powerful electron-withdrawing nature of substituents destabilizes the cationic intermediate. libretexts.org |

| Nucleophilic (SₙAr) | Strongly Activated | Ortho/Para | Electron-withdrawing groups stabilize the anionic Meisenheimer complex intermediate. libretexts.org |

Further Derivatization Strategies (e.g., preparation of 2-nitro-4-(trifluoromethyl)benzaldehyde)

The conversion of the nitrile functional group in 2-nitro-4-(trifluoromethyl)benzonitrile to other functionalities represents a key strategy for the synthesis of diverse derivatives. A particularly valuable transformation is the partial reduction of the nitrile to an aldehyde, yielding 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803). This aldehyde is a versatile intermediate for constructing more complex molecules. However, the synthesis presents a significant chemoselectivity challenge: the reducing agent must selectively act on the nitrile group without affecting the susceptible nitro group on the same aromatic ring.

Several established methods for nitrile reduction to aldehydes exist, but their applicability to a substrate containing a nitro group varies considerably.

Reduction via Diisobutylaluminium Hydride (DIBAL-H)

One of the most effective and widely used methods for the partial reduction of nitriles to aldehydes is the use of Diisobutylaluminium Hydride (DIBAL-H). masterorganicchemistry.comyoutube.com This reagent can successfully reduce nitriles to an imine intermediate, which is then hydrolyzed to the desired aldehyde upon aqueous workup. masterorganicchemistry.comwikipedia.org A key advantage of DIBAL-H is that the reaction can often be controlled by using stoichiometric amounts of the reagent and maintaining low temperatures (typically -78 °C) to prevent over-reduction to the corresponding amine. masterorganicchemistry.com

The general mechanism involves the coordination of the electrophilic aluminum center to the nitrile nitrogen, followed by the transfer of a hydride ion to the nitrile carbon. This forms an aluminum-imine complex. Subsequent hydrolysis in a second step cleaves this complex to furnish the aldehyde. youtube.com

For the specific case of 2-nitro-4-(trifluoromethyl)benzonitrile, the low-temperature conditions are crucial. At higher temperatures, DIBAL-H is capable of reducing nitro groups, which would lead to a mixture of undesired byproducts. Therefore, careful control of the reaction temperature is paramount to achieve the selective formation of 2-nitro-4-(trifluoromethyl)benzaldehyde.

Alternative Reduction Strategies and Their Limitations

Other classical methods for converting nitriles to aldehydes are generally less suitable for substrates bearing a nitro functionality due to a lack of chemoselectivity.

Stephen Aldehyde Synthesis : This method employs tin(II) chloride (SnCl₂) and hydrochloric acid to reduce nitriles to an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgwikipedia.orgbyjus.com While effective for many aromatic nitriles, the strongly acidic conditions and the presence of SnCl₂ are also classic conditions for the reduction of aromatic nitro groups to primary amines. echemi.comstackexchange.com Consequently, applying the Stephen reduction to 2-nitro-4-(trifluoromethyl)benzonitrile would likely result in the reduction of both the nitrile and the nitro group, leading to the formation of 2-amino-4-(trifluoromethyl)benzaldehyde (B12870) or related products rather than the desired nitroaldehyde. echemi.com

Catalytic Hydrogenation : The catalytic hydrogenation of nitriles can be used to produce aldehydes, but it is notoriously difficult to prevent further reduction to the primary amine. wikipedia.org More significantly, common hydrogenation catalysts like Palladium, Platinum, or Raney Nickel are highly effective for the reduction of nitro groups. researchgate.net A patented process for the reduction of 4-(trifluoromethyl)benzonitrile (B42179) (lacking the nitro group) to its corresponding aldehyde utilizes a nickel/aluminum alloy catalyst. google.com However, the application of such a method to a nitro-containing substrate would almost certainly lead to the preferential reduction of the nitro group.

The following table summarizes these potential strategies and their expected outcomes for the transformation of 2-nitro-4-(trifluoromethyl)benzonitrile.

| Strategy | Reagent(s) | Typical Conditions | Expected Major Product from 2-nitro-4-(trifluoromethyl)benzonitrile | Rationale for Outcome |

| DIBAL-H Reduction | 1. Diisobutylaluminium Hydride (DIBAL-H)2. Aqueous Workup (e.g., H₂O, dilute acid) | Low temperature (e.g., -78 °C) in an aprotic solvent (e.g., Toluene, THF) | 2-nitro-4-(trifluoromethyl)benzaldehyde | DIBAL-H selectively reduces the nitrile to an imine intermediate at low temperatures; subsequent hydrolysis yields the aldehyde. The nitro group is expected to remain intact under these controlled conditions. masterorganicchemistry.comyoutube.com |

| Stephen Aldehyde Synthesis | 1. Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl)2. Aqueous Workup | Anhydrous solvent (e.g., Ethyl acetate) | 2-amino-4-(trifluoromethyl)benzaldehyde | The combination of SnCl₂ and HCl is a potent reducing system for aromatic nitro groups, leading to the formation of an aniline (B41778) derivative alongside the reduction of the nitrile. wikipedia.orgechemi.com |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Various solvents, pressures, and temperatures | 2-amino-4-(trifluoromethyl)benzylamine | Catalytic hydrogenation readily reduces both nitro groups and nitriles. It is very difficult to stop the reaction at the aldehyde stage, and the nitro group is typically reduced to an amine. wikipedia.orgresearchgate.net |

Comprehensive Spectroscopic Characterization and Advanced Analytical Strategies for 2 Nitro 4 Trifluoromethyl Benzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Nitro-5-(trifluoromethyl)benzonitrile. Through the combined application of ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the compound's atomic connectivity and chemical environment can be assembled.

High-Resolution Proton (¹H) NMR for Structural Elucidation

High-resolution proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and connectivity of protons within the molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to display a characteristic pattern for its three aromatic protons.

The proton ortho to the nitrile group and meta to the nitro group (H-3) is anticipated to appear as a doublet. The proton meta to both the nitrile and nitro groups (H-4) will likely present as a doublet of doublets. Finally, the proton ortho to the trifluoromethyl group and meta to the nitro group (H-6) is expected to be a doublet. The electron-withdrawing nature of the nitro, trifluoromethyl, and nitrile groups will cause all aromatic protons to be significantly deshielded, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.10 - 8.30 | d | 8.0 - 9.0 |

| H-4 | 7.90 - 8.10 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 8.30 - 8.50 | d | 2.0 - 3.0 |

Carbon-13 (¹³C) NMR for Aromatic and Nitrile Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to probe the carbon skeleton of the molecule. The spectrum will reveal distinct signals for each of the eight carbon atoms in this compound.

The nitrile carbon (C≡N) is expected to appear in the range of 115-120 ppm. The carbon of the trifluoromethyl group (-CF₃) will be observed as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group (C-2) and the carbon bearing the trifluoromethyl group (C-5) are expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-1 | 110 - 115 | s |

| C-2 | 148 - 152 | s |

| C-3 | 128 - 132 | d |

| C-4 | 125 - 129 | d |

| C-5 | 130 - 134 | q |

| C-6 | 133 - 137 | d |

| -C≡N | 115 - 120 | s |

| -CF₃ | 120 - 124 | q |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Conformation

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the -CF₃ group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | s |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic vibrational bands corresponding to the nitrile, nitro, and trifluoromethyl groups, as well as the aromatic ring.

The strong, sharp absorption band for the nitrile group (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹. The nitro group (-NO₂) will show two distinct stretching vibrations: an asymmetric stretch typically between 1520-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. The trifluoromethyl group (-CF₃) will display strong C-F stretching absorptions in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching bands for the benzene (B151609) ring will appear in the 1400-1600 cm⁻¹ region.

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Mass Spectrometric Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which allows for the calculation of its elemental formula with a high degree of confidence. The exact mass of a molecule is a fundamental physical property that aids in its unambiguous identification.

The molecular formula for this compound is C₈H₃F₃N₂O₂. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be determined with high precision.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]+ | 216.0147 |

| [M+H]+ | 217.0225 |

| [M+Na]+ | 239.0044 |

In addition to determining the molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of the nitro group (NO₂) and the nitrile group (CN), as well as fragments corresponding to the trifluoromethyl group (CF₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds such as 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358). The electron ionization (EI) mode in GC-MS provides detailed structural information through reproducible fragmentation patterns, which act as a chemical fingerprint for the molecule.

Research Findings: While specific, publicly available experimental GC-MS spectra for 2-Nitro-4-(trifluoromethyl)benzonitrile are limited, the fragmentation pattern can be predicted based on established principles of mass spectrometry and data from analogous structures like 4-nitrobenzonitrile (B1214597). libretexts.orgnih.gov The molecular ion peak (M+) is expected to be observed, which is characteristic of aromatic compounds due to their stable ring structure. libretexts.org

Key fragmentation pathways for aromatic nitro compounds typically involve the loss of the nitro group (NO₂) and other functional groups. miamioh.edu For 2-Nitro-4-(trifluoromethyl)benzonitrile (molecular weight: 216.12 g/mol ), the primary fragmentation would likely involve the cleavage of the C-N bond to lose an NO₂ radical (a loss of 46 amu). miamioh.edu Further fragmentation could involve the loss of the trifluoromethyl group or the nitrile group. Analysis of the closely related 4-nitrobenzonitrile shows a base peak corresponding to the loss of the nitro group. nih.gov

For enhanced analysis of certain nitro compounds, derivatization techniques may be employed. Reagents like pentafluorobenzyl bromide (PFB-Br) can convert nitro groups into derivatives that are more amenable to GC-MS analysis, although this is more common for biological nitrate (B79036) and nitrite (B80452) analysis. researchgate.netmdpi.comnih.gov

Below is a table summarizing the predicted key mass fragments for 2-Nitro-4-(trifluoromethyl)benzonitrile under typical EI-GC-MS conditions.

Table 1: Predicted GC-MS Fragmentation Data for 2-Nitro-4-(trifluoromethyl)benzonitrile

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 216 | [C₈H₃F₃N₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [M - NO₂]⁺ | Loss of the nitro group; likely a prominent peak |

| 147 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 121 | [C₇H₃N]⁺ | Benzonitrile (B105546) fragment after loss of CF₃ and NO₂ |

| 102 | [C₇H₄N]⁺ | Benzonitrile radical cation from a related fragmentation pathway |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it ideal for trace-level quantification and confirmation. However, the analysis of nonpolar aromatic nitro compounds by LC-MS presents a significant challenge related to ionization efficiency. mdpi.com

Research Findings: Standard electrospray ionization (ESI), a common LC-MS interface, is often inefficient for nonpolar molecules like 2-Nitro-4-(trifluoromethyl)benzonitrile that lack easily protonated or deprotonated sites. mdpi.comnih.gov For this class of compounds, Atmospheric Pressure Chemical Ionization (APCI) is frequently a more effective alternative. mdpi.comnih.gov

Studies on similar halogenated nitrobenzene (B124822) compounds have shown that negative-ion APCI can successfully generate molecular ions through mechanisms like electron capture, forming [M]•−. mdpi.com This parent ion can then be fragmented in the collision cell to produce characteristic product ions, such as those corresponding to the loss of NO or NO₂. mdpi.com This process forms the basis of Selected Reaction Monitoring (SRM) experiments, which provide high selectivity and quantitative accuracy.

The choice of mobile phase is also critical for successful LC-MS analysis. Methods developed for HPLC that use non-volatile buffers like phosphoric acid must be adapted. sielc.com Typically, phosphoric acid is replaced with a volatile acid, such as formic acid, to ensure compatibility with the mass spectrometer interface. sielc.com

The table below outlines a proposed LC-MS/MS method for the analysis of 2-Nitro-4-(trifluoromethyl)benzonitrile, based on strategies proven effective for analogous compounds. mdpi.com

Table 2: Proposed LC-MS/MS Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatography | Reverse Phase (e.g., C18 column) | Good retention for nonpolar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Volatile modifier for MS compatibility. sielc.com |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Common organic solvent for reverse phase. |

| Ionization Source | APCI (Atmospheric Pressure Chemical Ionization) | More effective for nonpolar nitroaromatics than ESI. mdpi.com |

| Polarity | Negative Ion Mode | Promotes electron capture to form [M]•−. mdpi.com |

| Precursor Ion (Q1) | m/z 216 | Corresponds to the molecular ion [M]•−. |

| Product Ions (Q3) | m/z 186, m/z 170 | Corresponds to loss of NO and NO₂, respectively. mdpi.com |

Chromatographic Methods for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of chemical intermediates and for real-time monitoring of manufacturing processes. Its high resolution and reproducibility allow for the accurate separation and quantification of the main compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) Methodologies

For a compound like 2-Nitro-4-(trifluoromethyl)benzonitrile, reverse-phase (RP) HPLC is the most common and effective approach. sielc.com These methods utilize a nonpolar stationary phase and a polar mobile phase, eluting compounds based on their hydrophobicity.

Detailed Research Findings: A specific RP-HPLC method has been developed for the analysis of 2-Nitro-4-(trifluoromethyl)benzonitrile. sielc.com This method employs a Newcrom R1 column, which is a reverse-phase column noted for its low silanol (B1196071) activity, providing improved peak shape for various compounds. sielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid, which allows for robust separation. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

For process monitoring, HPLC provides rapid feedback on the progress of a chemical reaction. nih.gov By taking samples at various time points, the consumption of reactants and the formation of the product and any byproducts can be tracked. This allows for the optimization of reaction conditions and ensures the final product meets quality specifications. The use of multiple detectors, such as a photodiode array (PDA) detector, can further enhance process monitoring by providing spectral data that helps in identifying and tracking different components simultaneously. researchgate.netsemanticscholar.org

The parameters for a validated HPLC method are detailed in the table below.

Table 3: HPLC Method for Purity and Process Analysis

| Parameter | Condition | Purpose/Notes |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard for purity assessment of organic compounds. |

| Column | Newcrom R1 | Specialized reverse-phase column with low silanol activity. sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Simple mobile phase providing good separation. sielc.com |

| Detection | UV-Vis (e.g., Photodiode Array Detector) | Allows for quantification and spectral confirmation. |

| Application | Purity Assessment, Process Monitoring, Preparative Separation | Versatile method suitable for quality control and manufacturing. sielc.comnih.gov |

Computational Chemistry and Theoretical Investigations of Nitro Trifluoromethyl Benzonitrile Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) stands as a powerful tool for investigating the properties of molecular systems. For a molecule like 2-Nitro-5-(trifluoromethyl)benzonitrile, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a wealth of information.

Ground State Geometries and Conformational Analysis

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A key feature of interest would be the orientation of the nitro (-NO2) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring. Due to steric hindrance and electronic effects, these groups are expected to be twisted out of the plane of the aromatic ring. The dihedral angle of the nitro group is a critical parameter, as it influences the extent of electronic communication between the electron-withdrawing nitro group and the π-system of the ring. Similarly, the rotational orientation of the trifluoromethyl group would be determined.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-NO2 bond length | ~1.48 Å |

| N-O bond lengths | ~1.22 Å |

| C-CF3 bond length | ~1.50 Å |

| C-F bond lengths | ~1.34 Å |

| O-N-O bond angle | ~125° |

| C-C-N (nitro) bond angle | ~118° |

Note: These are representative values based on similar structures and would be precisely determined by DFT calculations.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the benzonitrile (B105546) ring, while the LUMO would likely be concentrated on the electron-deficient nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excitable and potentially more reactive. The presence of strong electron-withdrawing groups like the nitro and trifluoromethyl substituents is expected to lower the LUMO energy significantly, leading to a relatively small energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -3.0 to -4.0 |

Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the stretching, bending, and torsional motions of the molecule's constituent atoms.

Key predicted vibrational frequencies for this compound would include the characteristic C≡N stretching of the nitrile group (typically around 2230 cm⁻¹), the asymmetric and symmetric stretching of the NO2 group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-F stretching modes of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region). Comparing these calculated frequencies with experimental spectroscopic data, if available, allows for a detailed confirmation of the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

For this compound, the MEP surface would show negative potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. These regions represent sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be found around the hydrogen atoms of the benzene ring, indicating areas prone to nucleophilic attack. The MEP analysis is invaluable for predicting intermolecular interactions and the molecule's reactive behavior.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, often arising from the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit notable non-linear optical (NLO) properties. Although this compound lacks a strong electron-donating group, the powerful electron-withdrawing nature of the nitro, trifluoromethyl, and nitrile groups creates a highly polarized electronic structure.

Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation, a crucial NLO phenomenon. The calculated β value for this compound would provide insight into its suitability for applications in optoelectronics and photonics.

Table 3: Predicted Non-Linear Optical Properties for this compound (Illustrative)

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.0 - 6.0 D |

| Linear Polarizability (α) | 80 - 100 |

Solvent Effects Modeling via Continuum Solvation Models (e.g., IEF-PCM)

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are employed to simulate the effect of a solvent on the molecule's geometry, electronic structure, and spectroscopic properties.

By performing calculations with the IEF-PCM model, it is possible to predict how the dipole moment, HOMO-LUMO gap, and vibrational frequencies of this compound would change in solvents of varying polarity (e.g., from a non-polar solvent like hexane (B92381) to a polar solvent like water). Generally, polar solvents are expected to stabilize the charge-separated states, potentially leading to a red shift (lower energy) in electronic transitions and alterations in the vibrational spectra. This analysis is crucial for understanding the behavior of the compound in realistic chemical environments.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms involving nitro(trifluoromethyl)benzonitrile systems. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the energy barriers that separate them. This subsection delves into the mechanistic insights that can be gleaned from such computational reaction pathway analyses, with a focus on reactions pertinent to substituted benzonitriles.

The reaction pathways of nitro(trifluoromethyl)benzonitrile systems are often characterized by the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents significantly influence the electronic structure of the benzene ring, making it highly susceptible to certain types of reactions, most notably nucleophilic aromatic substitution (SNAr). Computational studies on analogous systems reveal that these electron-withdrawing groups stabilize the transition states of SNAr reactions, thereby lowering the activation energy barrier for nucleophilic attack.

A typical computational investigation of an SNAr reaction on a nitro(trifluoromethyl)benzonitrile system would involve modeling the interaction of the benzonitrile derivative with a nucleophile. The calculations would aim to locate the geometry of the transition state and any intermediates, such as a Meisenheimer complex, and determine their relative energies. The energy difference between the reactants and the transition state provides the activation energy (ΔG‡), a critical parameter for understanding the reaction kinetics.

For instance, in a hypothetical reaction where a nucleophile attacks the carbon atom bearing a leaving group, the computational analysis would likely show a multi-step pathway. The initial approach of the nucleophile would lead to the formation of a high-energy transition state, followed by the formation of a more stable intermediate where the aromaticity of the ring is temporarily broken. A second transition state would then be traversed as the leaving group departs, restoring the aromaticity of the ring and forming the final product.

The insights gained from these computational analyses are not limited to energy profiles. They also provide detailed information about the geometric changes that occur throughout the reaction. For example, the bond lengths and angles in the transition state can reveal the degree of bond formation and bond breaking at that critical point in the reaction. Furthermore, analysis of the molecular orbitals can provide a deeper understanding of the electronic rearrangements that drive the reaction.

To illustrate the type of data generated from such a study, the following table presents hypothetical, yet representative, calculated thermodynamic data for a nucleophilic aromatic substitution reaction on a generic nitro(trifluoromethyl)benzonitrile system. These values are based on the trends observed in computational studies of similar aromatic compounds.

| Reaction Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +18.5 |

| Meisenheimer Intermediate | -5.8 | -3.1 |

| Transition State 2 (TS2) | +10.7 | +13.2 |

| Products | -12.4 | -15.0 |

Note: The data in this table are illustrative and represent typical values that might be obtained from a DFT study on a relevant SNAr reaction. They are not based on a specific experimental study of this compound.

Strategic Applications in Pharmaceutical and Agrochemical Synthesis: the Utility of 2 Nitro 4 Trifluoromethyl Benzonitrile

Key Intermediate in Pharmaceutical Development

The structural attributes of 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358), particularly its electron-deficient aromatic system, make it an ideal precursor for a range of pharmaceutical agents. nbinno.com Its derivatives have been successfully incorporated into drugs targeting infectious diseases, metabolic disorders, and cancers.

Precursor to Antitubercular Benzothiazinone Derivatives (e.g., BTZ043, PBTZ169)

One of the most significant applications of 2-Nitro-4-(trifluoromethyl)benzonitrile is in the synthesis of a new class of potent antitubercular agents known as 8-nitrobenzothiazinones (BTZs). nih.govnih.gov Two leading compounds from this class, BTZ043 and PBTZ169 (also known as Macozinone), have advanced to clinical trials and demonstrate nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.govdoaj.org

The synthesis of the core benzothiazinone structure relies on precursors derived from 2-Nitro-4-(trifluoromethyl)benzonitrile. nih.gov For instance, the related 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a common starting material. nih.gov This acid is activated and then undergoes a series of reactions to form the characteristic thiazinone ring system. nih.gov The 8-nitro group, originating from the precursor, is critical for the drug's mechanism of action. nih.gov BTZs act as suicide inhibitors of the mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-d-ribose 2′-epimerase), which is essential for the synthesis of the mycobacterial cell wall. nih.govnih.gov The nitro group is reduced within the enzyme's active site, leading to the formation of a nitroso derivative that covalently binds to a cysteine residue, irreversibly inactivating the enzyme. nih.govnih.gov PBTZ169 offers several advantages over the first-generation BTZ043, including a more straightforward chemical synthesis and improved pharmacodynamics. newtbdrugs.org

| Compound | Class | Mechanism of Action | Status |

| BTZ043 | 8-Nitrobenzothiazinone | Covalent inhibitor of DprE1, blocking cell wall synthesis. nih.govnewtbdrugs.org | Clinical Trials doaj.org |

| PBTZ169 (Macozinone) | 8-Nitrobenzothiazinone | Covalent inhibitor of DprE1, blocking cell wall synthesis. nih.govnewtbdrugs.org | Clinical Trials doaj.orgnewtbdrugs.org |

Building Block for Nitisinone and Related Pharmaceuticals

2-Nitro-4-(trifluoromethyl)benzonitrile is a key precursor for the synthesis of Nitisinone. google.com Nitisinone, chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a drug used to treat the rare genetic disorder hereditary tyrosinemia type 1 (HT-1). google.comnih.govdovepress.com

The synthesis involves the conversion of the benzonitrile's parent compound, 2-nitro-4-(trifluoromethyl)benzoic acid, into its corresponding acid chloride. google.comgoogle.com This reactive intermediate is then coupled with 1,3-cyclohexanedione (B196179) to form Nitisinone. google.com The drug functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine catabolic pathway. nih.govdovepress.com By blocking this enzyme, Nitisinone prevents the accumulation of toxic metabolites that cause severe liver and kidney damage in patients with HT-1. google.comnih.gov Interestingly, Nitisinone was originally developed from a class of triketone herbicides before its therapeutic value was discovered. nih.govdovepress.com

Synthesis of Receptor Modulators (e.g., TRPV1, CRF Receptor Antagonists)

The utility of 2-Nitro-4-(trifluoromethyl)benzonitrile extends to the synthesis of modulators for important biological receptors. Patent literature identifies its derivative, methyl 2-nitro-4-trifluoromethylbenzoate, as a crucial intermediate in the creation of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists and Corticotropin-Releasing Factor (CRF) receptor antagonists. google.com

TRPV1 Receptor Antagonists: The TRPV1 receptor is a non-selective cation channel involved in the perception of pain and heat. nih.gov Antagonists of this receptor are being investigated as potential non-opioid analgesics for various pain conditions. nih.gov

CRF Receptor Antagonists: The CRF system is central to mediating the body's response to stress. nih.gov Antagonists of the CRF1 receptor are under development as potential treatments for stress-related psychiatric disorders such as depression and anxiety. nih.govmdpi.com

Contribution to Kinase Inhibitor Synthesis (e.g., Raf Kinase Inhibitors)

The same intermediate derived from 2-Nitro-4-(trifluoromethyl)benzonitrile, methyl 2-nitro-4-trifluoromethylbenzoate, also serves as a building block in the synthesis of Raf kinase inhibitors. google.com Raf kinases are a family of proteins that are part of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation and survival. nih.gov Mutations in the B-Raf gene are common in various cancers, particularly melanoma, making B-Raf an important target for cancer therapy. f1000research.com The development of small molecule inhibitors that can block the activity of these kinases is a major focus of oncological research. ed.ac.uknih.gov

Role in Androgen Receptor Antagonist Synthesis (e.g., Enzalutamide, through related compounds)

While not a direct precursor, 2-Nitro-4-(trifluoromethyl)benzonitrile is structurally related to a key intermediate used in the synthesis of the potent androgen receptor antagonist, Enzalutamide. The synthesis of Enzalutamide utilizes 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. derpharmachemica.comgoogle.com This compound is an isomer of the nitro-substituted benzonitrile (B105546), differing in the placement of the functional groups on the aromatic ring and featuring an isothiocyanate group instead of a nitro group. This intermediate reacts with other building blocks to construct the thiohydantoin core of the Enzalutamide molecule. derpharmachemica.com Enzalutamide is a critical medication for the treatment of prostate cancer.

Foundational Material in Agrochemical Production

Beyond its pharmaceutical applications, 2-Nitro-4-(trifluoromethyl)benzonitrile is a vital intermediate in the agrochemical industry. It is a key component in the preparation of the herbicide isoxaflutole (B1672639). patsnap.comgoogle.com Isoxaflutole is used to control broadleaf and grass weeds in crops such as corn and sugarcane. patsnap.com It functions as an inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase, the same enzyme targeted by the pharmaceutical Nitisinone. nih.govpatsnap.com In plants, inhibiting this enzyme disrupts the biosynthesis of carotenoids, leading to the bleaching and death of nascent weed tissues. patsnap.com The synthesis of isoxaflutole from 2-Nitro-4-(trifluoromethyl)benzonitrile underscores the compound's importance in producing effective and widely used crop protection agents.

Intermediate for Herbicide Synthesis (e.g., Isoxaflutole)

2-Nitro-4-(trifluoromethyl)benzonitrile is a key intermediate in the manufacturing of the herbicide Isoxaflutole. patsnap.comgoogle.com Isoxaflutole is a systemic herbicide used to control grass and broadleaf weeds in crops like corn and sugarcane. patsnap.comnih.gov It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which indirectly disrupts the biosynthesis of carotenoids in susceptible plants, leading to bleaching and necrosis of new tissues. patsnap.comnih.gov

The synthesis of Isoxaflutole from 2-Nitro-4-(trifluoromethyl)benzonitrile involves a series of chemical transformations. Although the complete, detailed pathway from this specific intermediate can be proprietary, the core process involves converting the nitrile and nitro groups into the final isoxazole (B147169) and benzoyl structures. For instance, the benzonitrile can be hydrolyzed to a corresponding benzoic acid or benzamide (B126) derivative, which is then further modified and coupled with other reagents to form the final herbicidal molecule. google.com One patented method for preparing the intermediate itself involves the reaction of 3-nitro-4-chlorobenzotrifluoride with sodium cyanide, achieving high conversion and selectivity. patsnap.com

Table 2: Example Synthesis Data for 2-Nitro-4-(trifluoromethyl)benzonitrile

| Parameter | Value | Conditions | Source |

| Starting Material | 3-nitro-4-chlorobenzotrifluoride | - | patsnap.com |

| Reagent | Sodium Cyanide (NaCN) | N-methylpyrrolidone solvent | patsnap.com |

| Catalyst System | Cuprous Bromide (CuBr) / 1-butyl-3-methylimidazolium bromide | - | patsnap.com |

| Temperature | 185°C then 192°C | - | patsnap.com |

| Reaction Time | 3 hours then 5 hours | - | patsnap.com |

| Conversion Rate | 96.46% | GC Detection | patsnap.com |

| Selectivity | 95.14% | GC Detection | patsnap.com |

Precursor for Sulfonylopyrazole Class Compounds

Beyond its role in Isoxaflutole synthesis, 2-Nitro-4-(trifluoromethyl)benzonitrile is also identified as an important intermediate for a class of compounds known as sulfonylopyrazoles. google.com This class of molecules often exhibits herbicidal properties. nih.gov Pyrasulfotole is an example of a herbicide from the pyrazole (B372694) chemical family that also inhibits the HPPD enzyme. nih.gov

The synthesis of sulfonylopyrazole herbicides involves the construction of a pyrazole ring structure that is substituted with a specific sulfonylbenzoyl group. The 2-Nitro-4-(trifluoromethyl)benzonitrile molecule serves as the source for this critical benzoyl moiety. The synthetic strategy typically involves the reduction of the nitro group to an amine, which can then be diazotized and substituted to introduce a sulfonyl group. The nitrile group can be hydrolyzed to a carboxylic acid, which is then activated and coupled with a pre-formed pyrazole ring to yield the final active compound. The presence of the trifluoromethyl group is a common feature in modern agrochemicals, often enhancing the efficacy and metabolic stability of the molecule. nih.gov

Q & A

Q. Q1: How can researchers optimize the synthesis of 2-nitro-5-(trifluoromethyl)benzonitrile to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves nitration and trifluoromethylation steps. Key considerations include:

- Nitration Position Control : The nitro group’s orientation is critical. Use regioselective nitration agents (e.g., HNO₃/H₂SO₄) with temperature control (0–5°C) to favor para-substitution relative to the benzonitrile core .

- Trifluoromethylation : Employ Cu-mediated cross-coupling or radical trifluoromethylation to introduce the CF₃ group. Catalytic systems like [Cu(phen)(PPh₃)₂] enhance efficiency .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) resolves nitro and trifluoromethyl byproducts. Purity >95% is achievable via recrystallization in ethanol .

Q. Q2: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The benzonitrile carbon (C≡N) appears at ~115 ppm. The nitro group deshields adjacent protons (δ ~8.2–8.5 ppm), while the CF₃ group shows a distinct triplet in ¹⁹F NMR (δ ~-60 ppm) .

- IR Spectroscopy : Confirm the nitrile stretch at ~2230 cm⁻¹ and nitro symmetric/asymmetric stretches at ~1520/1340 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 216.11 (C₈H₃F₃N₂O₂) .

Advanced Research Questions

Q. Q3: How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta-position and stabilizing intermediates in Suzuki-Miyaura couplings. However, it may deactivate the ring, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Trifluoromethyl Group : The CF₃ group’s inductive (-I) effect further deactivates the ring but enhances oxidative stability. In Ullmann reactions, CuI/1,10-phenanthroline systems mitigate steric hindrance from CF₃ .

- Contradiction Note : While EWGs typically slow reactions, synergistic effects between NO₂ and CF₃ can accelerate nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

Q. Q4: What strategies resolve conflicting data on the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- Assay Design : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, avoiding artifacts from fluorescence quenching by the nitro group .

- Control Experiments : Test metabolites (e.g., reduced amino derivatives) to distinguish between parent compound activity and downstream effects .

- Structural Analogs : Compare with 3-nitro-5-(trifluoromethyl)benzonitrile (lacking para-substitution) to isolate electronic vs. steric contributions .

- Data Validation : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic colorimetry) to confirm dose-dependent inhibition .

Q. Q5: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3G). The nitro group forms hydrogen bonds with Arg-212, while CF₃ fits into hydrophobic pockets (Leu-294, Phe-304) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The benzonitrile core’s rigidity reduces conformational entropy loss upon binding .

- Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, check for metabolite generation (e.g., nitro-reduction to NH₂) using LC-MS .

Comparative Analysis

Q. Table 1: Structural Analog Comparison

| Compound | Key Features | Bioactivity Difference vs. Target Compound |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Cl substituent instead of NO₂ | Lower enzyme affinity due to weaker EWG effect |

| 5-Nitro-2-(trifluoromethoxy)benzonitrile | Trifluoromethoxy (OCF₃) instead of CF₃ | Reduced metabolic stability in liver microsomes |

| 3-Nitro-5-(trifluoromethyl)benzonitrile | Meta-nitro orientation | 10x lower cytotoxicity in HeLa cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.